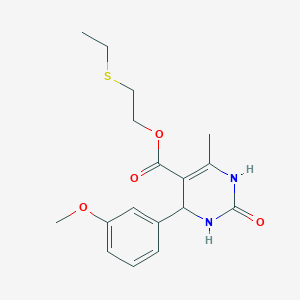![molecular formula C17H23N5O5 B5185312 ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5185312.png)
ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C17H23N5O5 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.16991885 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used as feed additives, suggesting potential targets could be related to metabolic processes in livestock .
Mode of Action
It’s known that similar compounds can inhibit the oxidation of lipid compounds, thereby preventing the oxidation of biological membranes and protecting cells and tissues within the body .
Biochemical Pathways
This compound is believed to enhance the activity of 6-phosphogluconate in biological membranes, stabilizing cellular structures and membrane proteins to maintain the normal structure and function of cell membrane systems . It also inhibits the oxidation of biological membranes, enhancing the vitality of the liver and other organs, and improving the body’s immune capacity .
Pharmacokinetics
It’s known that similar compounds are soluble in hot ethanol and slightly soluble in water , which could influence its bioavailability.
Result of Action
The compound is known to have a significant growth-promoting effect on livestock, poultry, fish, shrimp, cattle, and sheep . It can improve the daily weight gain of these animals, especially increasing the conception rate of dairy cows, the semen quality of breeding bulls, and the fertilization rate of broiler chickens . It can also inhibit the formation of fat in animals, increasing the lean meat ratio of the carcass .
Action Environment
Environmental factors such as light can affect the stability of this compound, as it gradually darkens when exposed to light . Therefore, it should be stored in a dark place . The compound’s action and efficacy can also be influenced by the animal’s diet, health status, and other environmental factors .
Propriétés
IUPAC Name |
ethyl 1-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5/c1-4-27-16(25)11-5-7-21(8-6-11)12(23)9-22-10-18-14-13(22)15(24)20(3)17(26)19(14)2/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRDQMRLKOYPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5185234.png)
![2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide](/img/structure/B5185235.png)
![2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B5185245.png)
![1-(3-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5185246.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5185266.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(2-methoxybenzyl)amino]carbonyl}-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5185275.png)
methanone](/img/structure/B5185281.png)
![3-chloro-4-[1-(cyclopentene-1-carbonyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide](/img/structure/B5185285.png)


![4-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5185319.png)
![N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5185326.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B5185329.png)
